molecular formula C25H29N5O3 B10983300 2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide

2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide

Cat. No.: B10983300
M. Wt: 447.5 g/mol
InChI Key: PDYVHKHRQFUFBX-BPARTEKVSA-N
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Description

2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This typically requires the use of a strong acid or base as a catalyst and may involve heating to facilitate the reaction.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions. Common reagents for these steps include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Attachment of the Benzimidazole Moiety: The benzimidazole moiety is attached through a nucleophilic substitution reaction. This step often requires the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to enhance the reactivity of the nucleophile.

    Final Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential psychoactive properties make it a candidate for studying the mechanisms of action of benzodiazepines. It can be used in research to understand how these compounds interact with neurotransmitter receptors in the brain.

Medicine

In medicine, the compound may have potential therapeutic applications in the treatment of anxiety, insomnia, and other related disorders. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and side effect profile.

Industry

In industry, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide is likely similar to that of other benzodiazepines. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used in the treatment of anxiety and seizures.

    Lorazepam: Another benzodiazepine commonly used for its anxiolytic and sedative properties.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The uniqueness of 2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide lies in its specific structural features, such as the presence of the benzimidazole moiety and the hydroxy and oxo groups. These features may confer unique pharmacological properties and potential advantages over other benzodiazepines in terms of efficacy, selectivity, and side effect profile.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(1S)-2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C25H29N5O3/c1-14(2)22(23-26-18-11-7-8-12-20(18)30(23)15(3)4)29-21(31)13-19-25(33)27-17-10-6-5-9-16(17)24(32)28-19/h5-12,14-15,19,22H,13H2,1-4H3,(H,27,33)(H,28,32)(H,29,31)/t19?,22-/m0/s1

InChI Key

PDYVHKHRQFUFBX-BPARTEKVSA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2N1C(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1C(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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